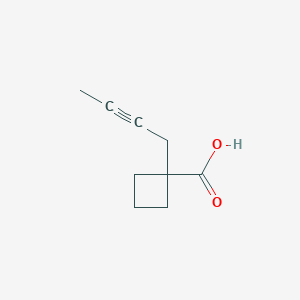
Dilauryl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilauryl peroxide is an organic peroxide compound characterized by the presence of two dodecyl groups attached to a peroxide linkage. Organic peroxides are known for their ability to decompose and release oxygen, making them valuable in various chemical processes. This compound, in particular, is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilauryl peroxide can be synthesized through the reaction of dodecyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds as follows:
2C12H25OH+H2O2→C12H25O2C12H25+2H2O
The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of didodecyl peroxide involves large-scale reactors where dodecyl alcohol and hydrogen peroxide are mixed in the presence of an acid catalyst. The reaction mixture is maintained at an optimal temperature to maximize yield and minimize side reactions. The resulting didodecyl peroxide is then purified through distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Dilauryl peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting substrates to their oxidized forms.
Reduction: Under certain conditions, it can be reduced to dodecyl alcohol.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used to replace the peroxide group.
Major Products
Oxidation: The major products are oxidized organic compounds.
Reduction: The major product is dodecyl alcohol.
Substitution: The major products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Dilauryl peroxide has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: It is used in studies involving oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of plastics, rubbers, and other polymeric materials.
Wirkmechanismus
Dilauryl peroxide exerts its effects through the generation of free radicals. The peroxide bond undergoes homolytic cleavage to produce two dodecyl radicals:
C12H25O2C12H25→2C12H25⋅
These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The radicals can also participate in oxidation reactions, converting substrates to their oxidized forms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzoyl peroxide: Another organic peroxide used as a radical initiator.
Di-tert-butyl peroxide: Known for its stability and use in polymerization reactions.
Dicumyl peroxide: Used in the cross-linking of polymers.
Uniqueness
Dilauryl peroxide is unique due to its long dodecyl chains, which impart specific solubility and reactivity properties. Its ability to generate dodecyl radicals makes it particularly useful in the synthesis of polymers with unique properties.
Eigenschaften
CAS-Nummer |
2895-03-6 |
|---|---|
Molekularformel |
C24H50O2 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
1-dodecylperoxydodecane |
InChI |
InChI=1S/C24H50O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
LGJCFVYMIJLQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOOCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol](/img/structure/B8716117.png)


![Hexahydro-1,1-dimethyl-3H-oxazolo[3,4-A]pyrazin-3-one](/img/structure/B8716161.png)
![7-Methyl-6-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B8716167.png)
